3-Amino-6-chloropicolinaldehyde
Overview
Description
3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 3-Amino-6-chloropicolinaldehyde consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .Chemical Reactions Analysis
Amines, such as 3-Amino-6-chloropicolinaldehyde, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis
3-Amino-6-chloropicolinaldehyde has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .Scientific Research Applications
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 3-Amino-6-chloropicolinaldehyde is used in the synthesis of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
3-amino-6-chloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGVQYASHKXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726677 | |
Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropicolinaldehyde | |
CAS RN |
1206454-49-0 | |
Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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